(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide
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Description
(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide , also known by its chemical structure, is a compound with significant pharmacological interest. Its molecular formula is C₁₉H₂₀ClN₃O . Let’s explore its various facets:
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the condensation of 2-chloroacetophenone with 1-pyrazolylpropan-2-amine . The resulting intermediate is then subjected to dimethylamino-ethylation using dimethyl sulfate or a related reagent. The final step involves the formation of the enamide functionality through base-catalyzed elimination . The overall synthetic route requires careful optimization to achieve high yields and purity.
Molecular Structure Analysis
The compound’s molecular structure consists of several key features:
- The pyrazole ring contributes to its biological activity.
- The chlorophenyl group imparts lipophilicity and influences binding interactions.
- The enamide moiety confers reactivity and potential for covalent binding.
Chemical Reactions Analysis
(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide participates in various chemical reactions:
- Hydrolysis : The enamide bond can undergo hydrolysis under acidic or basic conditions.
- Reductive Amination : The dimethylamino group can be modified via reductive amination.
- Michael Addition : The enamide functionality allows for Michael addition reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific range.
- Solubility : It may dissolve in organic solvents or aqueous media.
- Stability : Consider stability under various conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially for exposure through ingestion, inhalation, or skin contact.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Future Directions
- Biological Assays : Investigate its activity against specific disease targets.
- Structural Modifications : Explore analogs with improved properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
(E)-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-14(21-17(24)10-6-12-22(2)3)18(23-13-7-11-20-23)15-8-4-5-9-16(15)19/h4-11,13-14,18H,12H2,1-3H3,(H,21,24)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNIFNKXJCUJIK-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide |
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